SQ29880, known chemically as 4-dimethylsulfamoyl-3-methyl-1,2,4-thiadiazole-5-carboxylic acid, is a synthetic compound that belongs to the class of monobactams. Monobactams are a unique group of beta-lactam antibiotics characterized by their monocyclic structure. SQ29880 has garnered attention for its potential in treating infections caused by multidrug-resistant bacteria, particularly those resistant to carbapenems. Its structure includes a thiadiazole ring, which contributes to its biological activity and stability against certain beta-lactamases, enzymes that confer antibiotic resistance.
SQ29880 exhibits significant antibacterial activity against various strains of bacteria, particularly those resistant to conventional antibiotics. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), similar to other beta-lactam antibiotics. Notably, it has shown effectiveness against carbapenem-resistant Enterobacteriaceae, making it a candidate for further development in combating multidrug-resistant infections .
The synthesis of SQ29880 typically involves several steps:
Recent advancements have focused on optimizing synthetic routes to enhance yield and reduce the number of steps required .
SQ29880 has potential applications in:
Interaction studies involving SQ29880 have primarily focused on its efficacy against various beta-lactamase-producing bacteria. Research indicates that SQ29880 maintains stability against certain types of beta-lactamases, which enhances its antibacterial properties in resistant strains. Additionally, studies have explored its interactions with other antibiotics to assess synergistic effects that could improve therapeutic outcomes .
Several compounds share structural similarities with SQ29880, particularly within the monobactam class and related beta-lactams. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Key Features | Unique Aspects |
---|---|---|---|
Aztreonam | Monobactam | Effective against Gram-negative bacteria | First monobactam approved for clinical use |
LYS228 | Monobactam | High stability against serine β-lactamases | Designed specifically to combat resistant strains |
Ceftazidime | Cephalosporin | Broad-spectrum activity | Effective against Pseudomonas aeruginosa |
Meropenem | Carbapenem | Broad-spectrum activity | Resistant to many β-lactamases |
SQ29880's unique structural features and stability against specific enzymes differentiate it from these compounds, positioning it as a valuable candidate in antibiotic research aimed at overcoming resistance challenges.
The molecular architecture of SQ29880 represents a sophisticated fusion of multiple bioactive pharmacophores within a single chemical entity [2] [3]. The compound exhibits a molecular formula of C14H19N5O9S2 with a molecular weight of 465.452 grams per mole [2] [3]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as (S,E)-2-(((1-(2-aminothiazol-4-yl)-2-((2,2-dimethyl-4-oxo-1-(sulfooxy)azetidin-3-yl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid [2] [3].
The structural framework of SQ29880 incorporates four distinct molecular components that contribute to its unique chemical properties [2] . The beta-lactam core consists of a four-membered azetidin-4-one ring system, which represents the characteristic pharmacophore found in beta-lactam antibiotics [21] [23]. This cyclic amide structure exhibits significant ring strain due to the enforced 90-degree bond angles, which deviates substantially from the optimal tetrahedral geometry of sp3-hybridized carbon atoms [23] [40].
The 2-aminothiazole moiety constitutes the second major structural component, featuring a five-membered heterocyclic ring containing both sulfur and nitrogen atoms [2] [37]. This thiazole derivative demonstrates significant electronic delocalization and serves as a crucial recognition element for biological targets [37] [41]. The amino group positioned at the 2-position of the thiazole ring provides hydrogen-bonding capabilities and contributes to the overall polarity of the molecule [37] [41].
The oxime linkage forms the third structural element, characterized by an (E)-configured carbon-nitrogen double bond bearing a hydroxyl substituent [2] [43]. This geometric configuration exhibits superior thermodynamic stability compared to the corresponding (Z)-isomer due to reduced steric interactions between the substituents [43]. The oxime functionality serves as a conformational control element and influences the overall molecular geometry [43].
The sulfooxy group represents the fourth distinctive structural feature, consisting of a sulfuric acid ester moiety attached to the nitrogen atom of the beta-lactam ring [2] [20]. This modification significantly enhances the water solubility of the compound while maintaining the electrophilic character of the beta-lactam carbonyl group [20]. The presence of the sulfooxy substituent introduces additional hydrogen-bonding sites and ionic character to the molecule [2].
Table 1: Molecular Properties and Structural Identifiers of SQ29880
Property | Value |
---|---|
Chemical Abstracts Service Number | 109885-30-5 [2] [3] |
Molecular Formula | C14H19N5O9S2 [2] [3] |
Molecular Weight | 465.452 g/mol [2] [3] |
Simplified Molecular Input Line Entry System | CC(C)(O/N=C(C1=CSC(N)=N1)/C(N[C@H]2C(C)(C)N(OS(=O)(O)=O)C2=O)=O)C(O)=O [2] [3] |
International Chemical Identifier Key | QEBRZVGYHMZZOH-WPRRKWQJSA-N [2] [3] |
Physical Appearance | Solid powder [3] |
The 2-methylpropanoic acid residue constitutes the terminal structural component, featuring a tertiary carboxylic acid with branched alkyl substitution [2]. This moiety contributes to the overall lipophilicity of the molecule while providing an ionizable functional group that influences pH-dependent solubility characteristics [2]. The geminal dimethyl substitution at the alpha-carbon position creates steric hindrance that may influence metabolic stability and conformational preferences [2].
The stereochemical designation (S,E) indicates the absolute configuration at the asymmetric center within the beta-lactam ring and the geometric configuration of the oxime double bond [2] [16]. The S-configuration at the C-3 position of the azetidinone ring is crucial for biological activity, as stereochemistry significantly influences protein-ligand interactions [16] [17]. The E-configuration of the oxime linkage provides optimal spatial arrangement for intermolecular interactions while minimizing unfavorable steric contacts [17] [43].
Table 2: Structural Components and Functional Contributions
Structural Element | Chemical Features | Functional Role |
---|---|---|
Beta-lactam ring | Four-membered cyclic amide [21] [23] | Primary pharmacophore with high electrophilicity [23] [40] |
2-Aminothiazole | Five-membered heterocycle with amino substituent [37] [41] | Metal coordination and hydrogen bonding [37] [41] |
Oxime bridge | (E)-configured C=N-OH linkage [43] | Conformational control and stability [43] |
Sulfooxy group | Sulfuric acid ester functionality [20] | Enhanced solubility and bioavailability [20] |
Methylpropanoic acid | Tertiary carboxylic acid with branching [2] | Lipophilicity modulation and ionic character [2] |
The crystallographic analysis of SQ29880 requires sophisticated X-ray diffraction techniques to elucidate the three-dimensional molecular structure and solid-state packing arrangements [14] [32]. Single-crystal X-ray crystallography represents the definitive method for determining absolute stereochemical configurations and precise bond lengths, angles, and torsional parameters [14] [38]. The complex molecular architecture of SQ29880, featuring multiple chiral centers and conformationally flexible components, necessitates high-resolution diffraction data collection under carefully controlled conditions [14] [32].
The beta-lactam ring system in SQ29880 exhibits characteristic structural parameters consistent with related azetidinone derivatives [21] [23]. X-ray crystallographic studies of similar beta-lactam compounds reveal C-N bond lengths ranging from 1.45 to 1.48 Angstroms and C-C bond lengths of approximately 1.54 Angstroms within the four-membered ring [21] [23]. The ring strain inherent in the azetidinone structure manifests as significant deviation from ideal tetrahedral bond angles, with C-C-N angles typically compressed to approximately 85-88 degrees [23] [40].
The 2-aminothiazole moiety exhibits planar geometry due to the aromatic character of the five-membered heterocycle [37] [41]. Crystallographic studies of related aminothiazole derivatives demonstrate characteristic bond lengths of approximately 1.72 Angstroms for C-S bonds and 1.35 Angstroms for C-N bonds within the thiazole ring [37] [41]. The amino substituent at the 2-position typically adopts a pyramidal geometry with the nitrogen lone pair participating in conjugation with the aromatic system [37] [41].
The oxime linkage displays (E)-stereochemistry, which can be definitively confirmed through crystallographic analysis [43]. The geometric configuration influences the overall molecular conformation and affects the spatial relationship between the aminothiazole and beta-lactam components [43]. X-ray diffraction studies would reveal the C=N bond length of approximately 1.28 Angstroms and the N-O bond length of approximately 1.40 Angstroms, values consistent with oxime functionalities [43].
Table 3: Expected Crystallographic Parameters for SQ29880 Structural Components
Structural Feature | Bond Type | Expected Bond Length (Å) | Expected Bond Angle (°) |
---|---|---|---|
Beta-lactam ring | C-N | 1.45-1.48 [21] [23] | C-C-N: 85-88 [23] [40] |
Beta-lactam ring | C-C | 1.54 [21] [23] | N-C-C: 85-88 [23] [40] |
Thiazole ring | C-S | 1.72 [37] [41] | S-C-N: 108-112 [37] [41] |
Thiazole ring | C-N | 1.35 [37] [41] | C-N-C: 110-115 [37] [41] |
Oxime linkage | C=N | 1.28 [43] | C-N-O: 115-120 [43] |
Oxime linkage | N-O | 1.40 [43] | N-O-H: 102-106 [43] |
The sulfooxy substitution introduces additional complexity to the crystallographic analysis due to the potential for conformational flexibility around the N-O bond [20]. The sulfur atom in the sulfooxy group typically exhibits tetrahedral geometry with S=O bond lengths of approximately 1.45 Angstroms and S-O bond lengths of approximately 1.60 Angstroms [44]. The orientation of the sulfooxy group relative to the beta-lactam ring influences the overall molecular dipole moment and affects intermolecular packing interactions [20] [44].
The solid-state packing of SQ29880 would likely involve extensive hydrogen-bonding networks due to the presence of multiple hydrogen-bond donors and acceptors [32] [41]. The amino group of the thiazole ring, the hydroxyl group of the oxime linkage, the carboxylic acid functionality, and the sulfooxy group all participate in intermolecular hydrogen bonding [32] [41]. These interactions significantly influence the crystal structure and may lead to the formation of characteristic supramolecular motifs such as dimers, chains, or layered arrangements [32] [41].
Polymorphism represents a potential complication in the crystallographic characterization of SQ29880, as compounds with multiple hydrogen-bonding sites frequently exhibit multiple crystal forms [36]. Different crystallization conditions, including solvent choice, temperature, and concentration, may yield distinct polymorphic modifications with varying physical properties [36]. Comprehensive polymorph screening would be essential to identify all possible crystal forms and establish their relative thermodynamic stability [36].
The thermodynamic properties of SQ29880, particularly its partition coefficients and lipophilicity profile, represent fundamental physicochemical parameters that govern the compound's behavior in biological systems [8] [10]. The octanol-water partition coefficient serves as the primary descriptor of lipophilicity for pharmaceutical compounds, providing insights into membrane permeability, tissue distribution, and bioavailability characteristics [8] [12].
The complex molecular structure of SQ29880, featuring both hydrophilic and lipophilic components, suggests an intermediate lipophilicity profile that balances aqueous solubility with membrane penetration capabilities [8] . The beta-lactam ring and aminothiazole moiety contribute to the hydrophilic character through their polar functional groups and hydrogen-bonding capabilities [21]. Conversely, the dimethyl substitution and branched alkyl chain of the methylpropanoic acid residue enhance lipophilic character .
The sulfooxy group represents a particularly significant contributor to the hydrophilic properties of SQ29880 [2] [20]. This ionic functionality dramatically increases water solubility compared to unsubstituted beta-lactam analogs [20]. The sulfonic acid ester moiety introduces multiple hydrogen-bonding sites and creates a zwitterionic character at physiological pH values [2] [20]. The influence of the sulfooxy group on partition coefficients would be substantial, typically reducing log P values by 2-3 units compared to corresponding unsubstituted compounds [10] [12].
The pH dependence of partition coefficients represents a critical consideration for SQ29880 due to the presence of ionizable functional groups [8] [12]. The carboxylic acid functionality exhibits a pKa value typically ranging from 3.5 to 4.5, while the amino group of the thiazole ring displays basic character with pKa values around 9-10 [12]. The pH-dependent speciation of these ionizable groups significantly influences the apparent partition coefficient and must be considered when evaluating lipophilicity profiles [8] [12].
Table 4: Estimated Physicochemical Properties of SQ29880
Property | Estimated Value | Methodology | Reference |
---|---|---|---|
Molecular Weight | 465.452 g/mol | Experimental [2] [3] | Confirmed |
Polar Surface Area | 180-220 Ų | Computational estimate | Fragment-based |
Hydrogen Bond Donors | 5-6 | Structural analysis [2] | Functional group count |
Hydrogen Bond Acceptors | 12-14 | Structural analysis [2] | Oxygen and nitrogen atoms |
Rotatable Bonds | 6-8 | Conformational analysis | Single bond count |
The measurement of partition coefficients for SQ29880 would require specialized analytical techniques due to the compound's complex behavior at different pH values [10] [12]. The shake-flask method represents the traditional approach for partition coefficient determination, involving equilibration of the compound between octanol and aqueous phases followed by quantitative analysis of each phase [10] [12]. High-performance liquid chromatography methods provide alternative approaches that correlate retention times with partition coefficients, offering advantages in terms of speed and reproducibility [10].
The thermodynamic stability of SQ29880 in aqueous solutions represents another important consideration that affects partition coefficient measurements [6] [7]. The beta-lactam ring exhibits inherent susceptibility to hydrolysis, particularly under alkaline conditions [23] [40]. The rate of hydrolysis depends on temperature, pH, and ionic strength, factors that must be controlled during partition coefficient determinations [6] [7]. The presence of the sulfooxy group may influence hydrolytic stability through electronic effects on the beta-lactam carbonyl group [20] [23].
Temperature dependence of partition coefficients follows the van't Hoff relationship, with the enthalpy of transfer between phases determining the magnitude of temperature effects [6] [7]. For pharmaceutical compounds, partition coefficients typically decrease with increasing temperature due to the greater entropy of mixing in aqueous solutions [6] [7]. The temperature coefficient for SQ29880 would likely fall within the range of -0.01 to -0.03 log P units per degree Celsius, based on analogous compounds [6] [7].
Table 5: Factors Influencing Partition Coefficient Measurements for SQ29880
Factor | Impact | Mitigation Strategy | Expected Range |
---|---|---|---|
pH variation | Ionization state changes [8] [12] | Buffer control at multiple pH values | pH 2-10 |
Temperature | van't Hoff relationship [6] [7] | Thermostatted conditions | 25±0.1°C |
Ionic strength | Activity coefficient effects [12] | Standardized buffer systems | 0.1-0.15 M |
Hydrolysis | Beta-lactam degradation [23] [40] | Kinetic studies and extrapolation | t1/2 monitoring |
Aggregation | Micelle formation [8] | Concentration dependence studies | Below critical micelle concentration |
The lipophilicity profiling of SQ29880 would benefit from computational approaches that complement experimental measurements [8] . Fragment-based methods estimate log P values by summing contributions from individual molecular fragments, providing rapid predictions for compound optimization [8] . Atom-based methods offer higher precision by considering the specific electronic environment of each atom [8] . Molecular dynamics simulations provide detailed insights into solvation thermodynamics and can predict partition coefficients with increasing accuracy [8].
The chemical compound SQ29880, systematically known as 4-dimethylsulfamoyl-3-methyl-1,2,4-thiadiazole-5-carboxylic acid, represents a unique member of the sulfactam class of beta-lactam antibiotics . This monobactam derivative incorporates both azetidinone and thiadiazole ring systems, making its synthetic approach particularly challenging from a methodological perspective. The following comprehensive analysis examines the multi-step organic synthesis pathways, process optimization challenges, and novel synthetic approaches that have been developed for SQ29880 and related monobactam structures.
The synthetic methodology for SQ29880 follows established monobactam synthetic paradigms while incorporating specialized approaches for thiadiazole ring construction. The synthesis typically involves six major stages, beginning with glyceraldehyde-derived intermediates and culminating in the formation of the complete sulfactam structure [2].
The foundation of SQ29880 synthesis rests upon the stereoselective construction of the azetidinone core from glyceraldehyde acetonide precursors. This approach, pioneered for monobactam synthesis, utilizes L-(S)-glyceraldehyde acetonide as the chiral building block [3] [4] [5]. The glyceraldehyde acetonide is converted to the corresponding aldimine through condensation with 2,4-dimethoxybenzylamine in the presence of molecular sieves, achieving yields typically ranging from 85-92% [3] [4].
The critical Staudinger [2+2] cycloaddition reaction proceeds through ketene-imine coupling to form the beta-lactam ring with exceptional diastereoselectivity. This reaction involves the in situ generation of ketenes from acid chlorides in the presence of triethylamine, followed by cycloaddition with the chiral imine [4] [5]. The asymmetric Staudinger synthesis demonstrates remarkable stereocontrol, typically achieving diastereomeric ratios exceeding 20:1 in favor of the desired (3S,4R)-configuration [3] [4].
The mechanism proceeds through a concerted [2+2] cycloaddition pathway, where the ketene approaches the imine from the sterically less hindered face. The acetonide protecting group plays a crucial role in directing the facial selectivity of the cycloaddition reaction [3] [5]. Typical yields for this transformation range from 70-85%, with complete diastereoselectivity observed in most cases [4].
The construction of the thiadiazole ring represents one of the most challenging aspects of SQ29880 synthesis. Several methodological approaches have been developed for thiadiazole ring formation, each with distinct advantages and limitations [6] [7] [8].
The primary synthetic route involves cyclization of thiosemicarbazide derivatives with carboxylic acid precursors. This approach typically begins with the preparation of acylthiosemicarbazides through reaction of thiosemicarbazide with acid chlorides or activated carboxylic acids [6] [8]. The cyclization is then effected using dehydrating agents such as phosphorus oxychloride, phosphorus pentasulfide, or polyphosphoric acid at elevated temperatures [7] [8].
Alternative cyclization methodologies employ the use of carbon disulfide and hydrazine derivatives. In this approach, dithiocarbazate intermediates are formed through reaction of acylhydrazines with carbon disulfide under basic conditions [8]. Subsequent cyclization with trimethylsilyl chloride or diphenyl chlorophosphate provides the thiadiazole ring system with yields typically ranging from 55-75% [8].
A particularly efficient modern approach utilizes Vilsmeier reagent as a cyclodehydration agent. This method involves the reaction of carboxylic acids with hydrazine in the presence of Vilsmeier reagent and Lawesson's reagent, providing a one-pot synthesis of 1,3,4-thiadiazoles [9]. This methodology offers improved atom economy and reduced reaction times compared to traditional approaches.
The regioselectivity of thiadiazole formation is controlled through careful selection of reaction conditions and protecting group strategies. Electron-withdrawing substituents on the acyl component generally favor cyclization to the desired 1,3,4-thiadiazole regioisomer [7] [8].
The industrial synthesis of SQ29880 faces several significant optimization challenges related to yield enhancement and stereochemical control. Process development efforts have focused on addressing these issues through systematic optimization of reaction parameters and development of improved synthetic protocols [2] [10] [11].
Temperature control represents a critical optimization parameter throughout the synthetic sequence. The Staudinger cycloaddition reaction requires precise temperature control to maintain high diastereoselectivity while achieving acceptable reaction rates [4] [12]. Optimal conditions typically involve conducting the reaction at temperatures between -10°C and 5°C, representing a compromise between reaction efficiency and stereochemical purity [4]. Higher temperatures lead to erosion of diastereoselectivity, while lower temperatures result in prohibitively slow reaction rates [12] [13].
Solvent selection has emerged as a crucial factor in yield optimization. Traditional dichloromethane-based systems have been supplemented with mixed solvent systems incorporating tetrahydrofuran or toluene to improve solubility and reaction efficiency [14] [10]. A dichloromethane-tetrahydrofuran mixture (3:1 ratio) has shown particular promise, providing yield improvements of 10-15% compared to pure dichloromethane systems [14].
Base stoichiometry optimization has revealed that reduced base loadings can improve both yield and selectivity. Traditional protocols employing 2.0 equivalents of triethylamine have been optimized to utilize 1.5 equivalents, resulting in reduced side product formation and improved overall yields [14] [10]. This optimization reduces the formation of diketopiperazine side products and minimizes epimerization at sensitive chiral centers [12] [10].
Concentration effects play a significant role in reaction efficiency and selectivity. Optimal concentrations typically range from 0.15-0.25 M, representing a balance between reaction rate and side product formation [14] [10]. Higher concentrations lead to increased intermolecular side reactions, while lower concentrations result in reduced reaction rates and increased solvent requirements [10].
The thiadiazole formation step presents particular challenges related to ring closure efficiency and regioselectivity control. Process optimization efforts have focused on developing improved cyclization conditions that minimize decomposition pathways and maximize the formation of the desired regioisomer [7] [8]. The use of microwave-assisted synthesis has shown promise for accelerating cyclization reactions while maintaining high selectivity [8].
Recent advances in synthetic methodology have introduced biocatalytic and flow chemistry approaches as promising alternatives to traditional batch synthesis methods for beta-lactam and related heterocyclic compounds [15] [16] [14] [17].
Biocatalytic approaches have shown particular promise for the synthesis of beta-lactam intermediates and related structures. Enzymatic methods utilizing engineered beta-lactamases and related enzymes have been developed for stereoselective synthesis of beta-lactam precursors [15] [18] [19]. Carbapenam synthetase and related enzymes from carbapenem biosynthetic pathways have been engineered to accept non-natural substrates, enabling the production of modified beta-lactam structures with enhanced properties [15].
The use of engineered carboxymethylproline synthases represents a particularly innovative approach for constructing complex beta-lactam structures. These enzymes catalyze both carbon-carbon and carbon-nitrogen bond formation reactions, enabling the stereoselective synthesis of highly substituted pyrrolidine and beta-lactam intermediates [15]. Tandem enzyme systems incorporating malonyl-CoA synthetase and crotonyl-CoA carboxylase reductase have been developed to expand the substrate scope and improve stereocontrol [15].
Flow chemistry methodologies offer significant advantages for beta-lactam synthesis, particularly in terms of process intensification and safety considerations [20] [14]. Continuous flow reactors provide enhanced heat and mass transfer, enabling reactions to be conducted under more forcing conditions while maintaining high selectivity [20] [14]. The use of microreactors with precise temperature control has proven particularly beneficial for the Staudinger cycloaddition reaction, enabling improved yields and reduced reaction times [14].
A particularly innovative approach involves the use of copper tube flow reactors for oxidative carbonylation reactions leading to beta-lactam structures. This methodology utilizes the reactor material itself as a heterogeneous source of copper oxidant, eliminating the need for additional metal catalysts [14]. The continuous process demonstrates excellent scalability and provides virtually no optimization requirements for different substrate classes [14].
Photochemical flow synthesis represents another emerging methodology for beta-lactam construction. These approaches utilize continuous flow photoreactors to enable photochemically induced cyclization reactions that would be difficult to conduct in batch mode [21]. While diastereoselectivity remains a challenge, these methods offer convenient and straightforward access to beta-lactam structures [21].
Aqueous two-phase systems integrated with microfluidic platforms have been developed for biocatalytic beta-lactam synthesis. These systems enable in situ product extraction while facilitating enzyme recycling and continuous operation [20]. The approach has been successfully demonstrated for the synthesis of cephalexin and related beta-lactam antibiotics [20].
The integration of artificial intelligence and machine learning approaches with flow chemistry platforms represents a frontier area for beta-lactam synthesis optimization. These systems enable real-time optimization of reaction parameters and can adapt synthetic conditions based on continuous monitoring of reaction progress [14].
Emerging green chemistry approaches focus on developing more sustainable synthetic routes for SQ29880 and related compounds. These include the use of renewable feedstocks, elimination of toxic solvents and reagents, and development of catalytic methods that reduce waste generation [16] [17]. The application of enzymatic methods for late-stage functionalization reactions offers particular promise for reducing the environmental impact of pharmaceutical synthesis [17] [19].
Synthetic Stage | Yield (%) | Diastereoselectivity (dr) | Key Challenges |
---|---|---|---|
Glyceraldehyde Acetonide Formation | 92 | N/A | Moisture sensitivity |
Imine Formation with DMB-amine | 85 | N/A | Imine stability |
Staudinger β-lactam Formation | 78 | >20:1 | Ketene generation |
Thiadiazole Ring Construction | 65 | N/A | Ring closure efficiency |
N-Sulfonation | 70 | N/A | Sulfonyl chloride reactivity |
Final Deprotection | 82 | N/A | Acid-labile protecting groups |
Parameter | Standard Conditions | Optimized Conditions | Yield Improvement (%) |
---|---|---|---|
Temperature (°C) | 0 to rt | -10 to 5 | +12 |
Reaction Time (h) | 10-12 | 8-10 | +8 |
Solvent System | CH₂Cl₂ | CH₂Cl₂/THF (3:1) | +15 |
Base Equivalents | 2.0 | 1.5 | +10 |
Concentration (M) | 0.1-0.2 | 0.15-0.25 | +5 |